2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Overview
Description
2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2,4-Dibromo-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
887626-23-5 |
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Molecular Formula |
C6HBr2F3N2O2 |
Molecular Weight |
349.89 g/mol |
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6HBr2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15) |
InChI Key |
GTAUKHPTHHQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Br)Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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